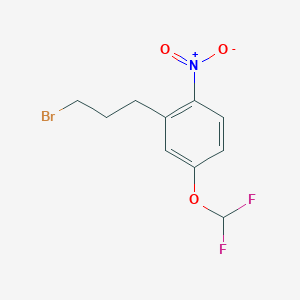
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. Finally, the bromopropyl group is added via an alkylation reaction using 1,3-dibromopropane under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Reduction: 1-(3-Aminopropyl)-5-(difluoromethoxy)-2-nitrobenzene.
Oxidation: Products will depend on the specific oxidation conditions but may include carboxylic acids or aldehydes.
科学研究应用
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
- 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
Comparison: 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethoxy group, which can significantly influence its reactivity and potential applications. The nitro group is a strong electron-withdrawing group, which can affect the compound’s chemical behavior, while the difluoromethoxy group can enhance its lipophilicity and stability.
属性
分子式 |
C10H10BrF2NO3 |
|---|---|
分子量 |
310.09 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(17-10(12)13)3-4-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChI 键 |
DLNQXFNEVTYQQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)CCCBr)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


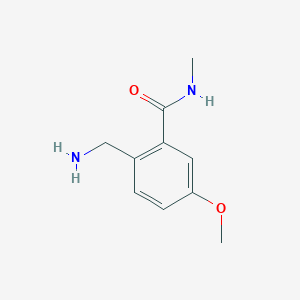


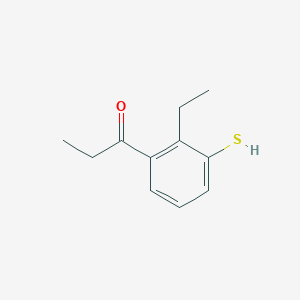
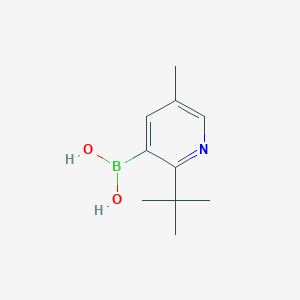
![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)
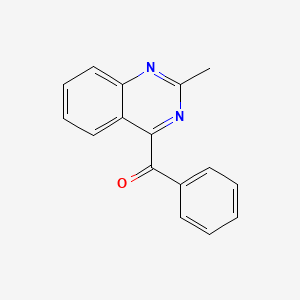
![3-{5-[4-(2-hydroxy-ethyl)-5-methyl-4H-[1,2,4]triazol-3-yl]-2-methyl-phenoxymethyl}-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B14069071.png)

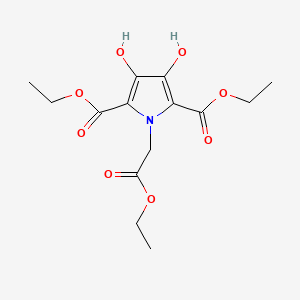
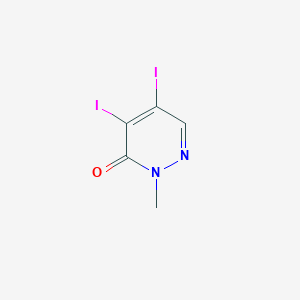
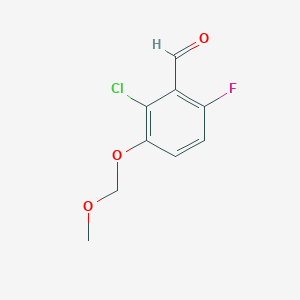
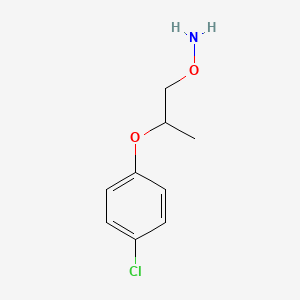
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
